4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane is a chemical compound that serves as a building block in organic synthesis, particularly in the formation of 1-substituted (E)-buta-1,3-dienes through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions . It is a vinylboronate pinacol ester that exhibits high chemoselectivity for the Suzuki–Miyaura pathway over Heck coupling .
Synthesis Analysis
The synthesis of 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane involves palladium-catalyzed reactions, which are a cornerstone in cross-coupling chemistry. The compound acts as a vinyl building block and demonstrates high selectivity in the formation of (E)-buta-1,3-dienes, which are valuable in various chemical syntheses .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been characterized by single-crystal X-ray diffraction studies. These studies reveal that such compounds crystallize in specific space groups and have no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom .
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura cross-coupling reactions due to its high chemoselectivity. It is a superior reagent compared to other vinylboronate esters, providing improved selectivity and ease of preparation .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane are not detailed in the provided papers, related compounds such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane have been used in quantitative 31P NMR analysis, indicating the potential for similar analytical applications . The stability and reactivity of these compounds make them valuable in organic synthesis .
Scientific Research Applications
Vinylation of Nitrones
Pandya et al. (2003) demonstrated that vinylboronic esters of pinacol, including alkenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, can be activated with dimethylzinc. This activation enables the nucleophilic addition of the vinyl group to nitrones, producing N-allylic hydroxylamines with excellent yields (Pandya, Pinet, Chavant, & Vallée, 2003).
Synthesis of Buta-1,3-dienes
Szudkowska-Fratczak et al. (2014) reported a highly selective synthesis of 1-substituted (E)-buta-1,3-dienes using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane in palladium-catalyzed Suzuki–Miyaura cross-coupling. This vinylboronate pinacol ester demonstrated high chemoselectivity for the Suzuki–Miyaura pathway (Szudkowska-Fratczak et al., 2014).
Dehydrogenative Borylation
Murata et al. (2002) explored the dehydrogenative borylation of vinylarenes with pinacolborane, including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, using rhodium and ruthenium catalysts. This process yielded regio- and stereodefined (E)-2-arylethenylboronates (Murata, Kawakita, Asana, Watanabe, & Masuda, 2002).
Hydroboration of Alkenes
Fritschi et al. (2008) studied 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane for the transition metal-catalyzed hydroboration of alkenes. They found it to be an effective reagent for generating organoboronate esters (Fritschi et al., 2008).
Synthesis of Silicon-Based Drugs
Büttner et al. (2007) developed a new building block for the synthesis of silicon-based drugs using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane. This was demonstrated through the synthesis of the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).
Thermal Neutron Detection
Mahl et al. (2018) reported the synthesis and characterization of a 10 B enriched aromatic molecule, incorporating 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane into plastic scintillators for enhanced thermal neutron detection (Mahl, Yemam, Fernando, Koubek, Sellinger, & Greife, 2018).
Safety And Hazards
properties
IUPAC Name |
2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H,1H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGSPRJLAZGUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997301 | |
Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane | |
CAS RN |
75927-49-0 | |
Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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